![molecular formula C8H7BrN2O B13693893 4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
4-bromo-2-methoxy-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxy-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with a suitable brominated and methoxylated precursor. One common method is the condensation of o-phenylenediamine with 4-bromo-2-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Bromo-2-methoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The methoxy group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dehalogenated benzimidazoles.
科学的研究の応用
4-Bromo-2-methoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-bromo-2-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
類似化合物との比較
2-Methoxybenzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-1H-benzo[d]imidazole: Lacks the methoxy group, affecting its chemical properties and applications.
4-Chloro-2-methoxy-1H-benzo[d]imidazole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness: 4-Bromo-2-methoxy-1H-benzo[d]imidazole is unique due to the combined presence of bromine and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
4-bromo-2-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-10-6-4-2-3-5(9)7(6)11-8/h2-4H,1H3,(H,10,11) |
InChIキー |
XAJBRZLYANPBNF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(N1)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

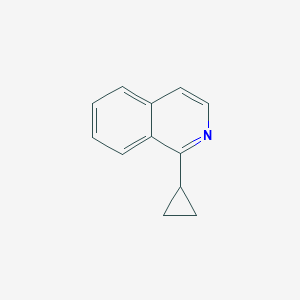

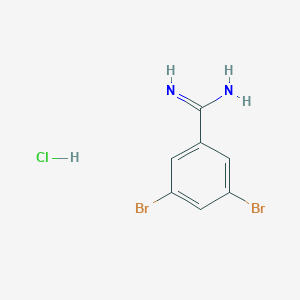
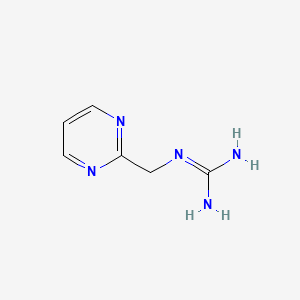


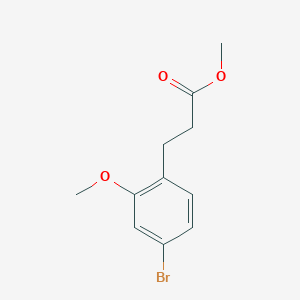

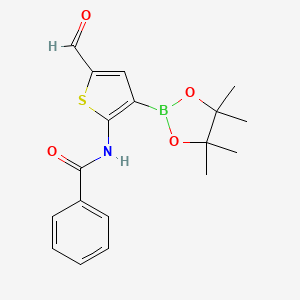
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
